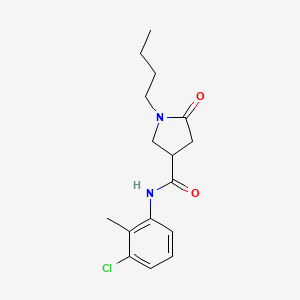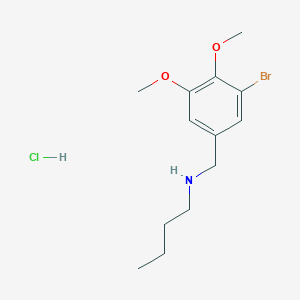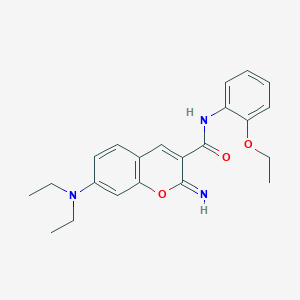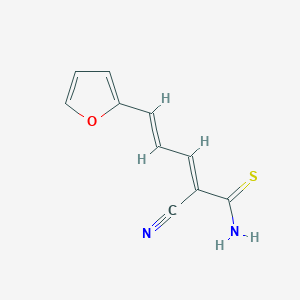
1-(2-chloro-6-fluorobenzoyl)-4-propylpiperazine
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzoyl)-4-propylpiperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
CPP acts as a selective antagonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. By blocking this receptor, CPP inhibits the activity of serotonin in the brain, which can lead to a variety of physiological and behavioral effects. CPP also modulates the activity of other neurotransmitters, including dopamine and norepinephrine, which can further contribute to its effects.
Biochemical and Physiological Effects:
CPP has been found to exhibit a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of ion channels, and activation of G protein-coupled receptors. It has also been shown to have anxiolytic and antidepressant effects, as well as potential antipsychotic effects. In addition, CPP has been found to have anti-inflammatory and antioxidant effects, which could make it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP is its selectivity for the 5-HT1A receptor, which makes it a valuable tool for studying the role of serotonin in the brain. CPP is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of CPP is its potential toxicity, which can limit its use in vivo. In addition, CPP has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on CPP. One area of interest is the potential therapeutic use of CPP for the treatment of anxiety and depression. Another area of interest is the role of CPP in modulating the activity of other neurotransmitters, such as dopamine and norepinephrine. Finally, there is interest in developing new derivatives of CPP that could have improved selectivity and efficacy. Overall, CPP is a valuable tool for researchers in various fields, and its potential therapeutic applications make it an exciting area of research.
Applications De Recherche Scientifique
CPP is a valuable tool for researchers in various fields, including neuroscience, pharmacology, and toxicology. It has been found to exhibit a wide range of effects on the central nervous system, including modulation of neurotransmitter release, inhibition of ion channels, and activation of G protein-coupled receptors. CPP has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-2-6-17-7-9-18(10-8-17)14(19)13-11(15)4-3-5-12(13)16/h3-5H,2,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSFBPQOOLDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)
![N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4716122.png)
![1-[6-(3-methylphenoxy)hexyl]piperidine](/img/structure/B4716127.png)


![2-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4716166.png)

![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4716185.png)
![2-imino-5-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B4716188.png)
![3,5-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-4-isoxazolecarboxamide](/img/structure/B4716196.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B4716211.png)